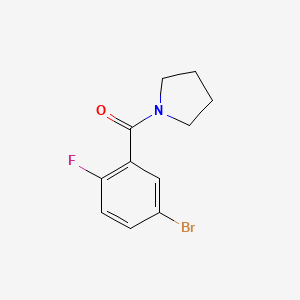

1-(5-Bromo-2-fluorobenzoyl)pyrrolidine

Description

Contextualization within Contemporary Organic Synthesis Research

In the field of organic synthesis, a central goal is the creation of novel molecules that can serve as tools for biological investigation or as precursors to new therapeutic agents. The synthesis of 1-(5-Bromo-2-fluorobenzoyl)pyrrolidine is a practical example of amide bond formation, a cornerstone reaction in organic chemistry. Typically, this would involve the reaction of 5-bromo-2-fluorobenzoic acid (or its more reactive acyl chloride derivative) with pyrrolidine (B122466).

The development of efficient and scalable synthetic routes to such compounds is a continuous focus of research. mdpi.com Modern synthetic efforts often prioritize methods that are rapid, high-yielding, and allow for easy purification. mdpi.com The structure of this compound, with its specific substitution pattern, represents a precisely designed building block, intended for use in the rational construction of more complex molecular architectures. mdpi.com

Relevance of Halogenated Benzoyl and Pyrrolidine Scaffolds in Chemical Science

The academic importance of this compound is best understood by examining its two primary structural components: the pyrrolidine ring and the halogenated benzoyl group.

Pyrrolidine Scaffold: The pyrrolidine ring is a five-membered, saturated nitrogen heterocycle that is a highly privileged scaffold in medicinal chemistry. nih.govnih.gov Its prevalence is highlighted by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of the pyrrolidine scaffold stems from several key features:

Three-Dimensional Structure: Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, which is crucial for successful interactions with complex biological targets like proteins. nih.govresearchgate.net

Stereochemical Diversity: The carbon atoms in the pyrrolidine ring can be chiral centers, allowing for the creation of various stereoisomers. This stereochemical diversity can lead to significant differences in biological activity and target selectivity. researchgate.net

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and ability to interact with biological receptors. researchgate.net

Pyrrolidine derivatives have been investigated for a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govfrontiersin.orgresearchgate.net

Halogenated Benzoyl Scaffold: The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) is a widely used strategy in drug design. The 5-bromo-2-fluorobenzoyl moiety in the title compound is significant for multiple reasons:

Modulation of Physicochemical Properties: Fluorine, the most electronegative element, can alter a molecule's acidity, basicity, and metabolic stability. It is often used to block sites of metabolism or to enhance binding affinity with a target protein.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. rsc.org

Synthetic Handle: The carbon-bromine bond provides a reactive site for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of a diverse library of derivative compounds.

Biological Activity: The specific placement of halogens on an aromatic ring can profoundly influence a compound's biological activity and selectivity against different molecular targets. acs.org

The combination of these two scaffolds into a single molecule provides a unique starting point for chemical and biological exploration.

Table 1: Physicochemical Properties of this compound Data sourced from public chemical databases.

| Property | Value |

| CAS Number | 853313-27-6 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₁BrFNO uni.lu |

| Molecular Weight | 272.11 g/mol |

| Monoisotopic Mass | 271.0008 Da uni.lu |

| IUPAC Name | (5-bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone uni.lu |

| Predicted XlogP | 2.7 uni.lu |

Rationale for Detailed Investigation of this compound

The primary rationale for investigating this compound lies in its potential as a versatile intermediate in drug discovery and organic synthesis. nih.gov The unique combination of a privileged pyrrolidine scaffold with a strategically halogenated benzoyl group makes it a valuable building block. Researchers are driven to explore such compounds to:

Access Novel Chemical Space: The discovery of new drugs often requires moving beyond existing chemical structures. Compounds like this compound provide access to new areas of chemical space, increasing the probability of finding molecules with desired biological activities. nih.gov

Develop Structure-Activity Relationships (SAR): By using this compound as a core structure, chemists can systematically synthesize a series of related molecules (analogs). mdpi.com Testing these analogs allows researchers to understand how specific structural changes affect biological activity, a critical process in optimizing a lead compound into a viable drug candidate.

Create Tool Compounds: It can be used to synthesize "tool compounds," which are molecules designed to interact with a specific biological target. These tools are essential for validating new drug targets and exploring biological pathways. nih.gov

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic inquiry surrounding this compound is multifaceted, with clear objectives aimed at leveraging its structural features.

Scope:

Synthesis and Characterization: The primary scope involves the development and optimization of synthetic routes to produce the compound in high purity and yield. This includes full characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Derivative Synthesis: A major focus is its use as a starting material for creating libraries of more complex molecules. This is typically achieved by modifying the bromine atom via reactions like Suzuki, Heck, or Sonogashira cross-coupling.

Biological Screening: The synthesized derivatives would then be subjected to a wide array of biological assays to screen for potential therapeutic activities, guided by the known pharmacology of pyrrolidine-containing and halogenated aromatic compounds. nih.govresearchgate.net

Objectives:

To establish an efficient and scalable synthesis of this compound.

To use the compound as a scaffold to generate a diverse library of novel chemical entities. mdpi.com

To identify new compounds with potential therapeutic value by screening these derivatives for activity against various diseases, such as cancer, infectious diseases, or inflammatory disorders. nih.govmdpi.com

To study the structure-activity relationships within the synthesized library to guide future drug design efforts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-fluorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXXNNHVEFPIEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853313-27-6 | |

| Record name | 1-(5-BROMO-2-FLUOROBENZOYL)PYRROLIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 5 Bromo 2 Fluorobenzoyl Pyrrolidine

Retrosynthetic Analysis and Strategic Disconnections of the Chemical Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. ias.ac.in For 1-(5-bromo-2-fluorobenzoyl)pyrrolidine, the most logical and common disconnection occurs at the amide bond (C-N bond), as this bond is typically formed in the final stages of a synthesis.

This primary disconnection yields two key synthons:

A 5-bromo-2-fluorobenzoyl cation equivalent.

A pyrrolidine (B122466) anion equivalent.

The corresponding real-world chemical reagents for these synthons are 5-bromo-2-fluorobenzoic acid (or its activated derivatives, such as an acyl chloride) and pyrrolidine . amazonaws.com This is the most direct and convergent approach.

A secondary retrosynthetic strategy involves disconnection of the carbon-bromine (C-Br) bond on the aromatic ring. This pathway suggests a different set of precursors:

1-(2-Fluorobenzoyl)pyrrolidine as the substrate.

An electrophilic bromine source for an aromatic substitution reaction.

This approach requires the selective bromination of the pre-formed amide at the correct position on the phenyl ring. The feasibility of this route depends on the directing effects of the existing substituents (the fluorine atom and the amide group). masterorganicchemistry.com

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry.

Amidation Reactions and Peptide Coupling Strategies

The formation of the amide bond is the most direct and widely employed method for synthesizing this compound. This involves the coupling of a 5-bromo-2-fluorobenzoic acid derivative with pyrrolidine.

Acid Chloride Method: A classical approach involves converting the carboxylic acid into a more reactive acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-bromo-2-fluorobenzoyl chloride is then reacted with pyrrolidine, usually in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

Peptide Coupling Reagents: Modern synthesis often employs peptide coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions. This avoids the harsh conditions of forming an acid chloride. Various coupling agents can be used, each with its own mechanism and advantages regarding yield and suppression of side reactions, such as racemization in chiral substrates. unibo.it

Below is a table summarizing common coupling agents used for amide bond formation.

| Coupling Reagent | Abbreviation | Typical Co-reagent/Base | Key Feature |

|---|---|---|---|

| Propylphosphonic Anhydride (B1165640) | T3P® | Triethylamine (TEA) or DIPEA | High reactivity and clean reaction profile; byproducts are water-soluble. unibo.it |

| N,N'-Dicyclohexylcarbodiimide | DCC | Hydroxybenzotriazole (HOBt) | Classic and cost-effective reagent. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Hydroxybenzotriazole (HOBt) | Water-soluble carbodiimide (B86325), simplifying byproduct removal. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | DIPEA or Triethylamine | Highly efficient phosphonium-based reagent. |

Electrophilic Aromatic Substitution and Directed ortho Metalation Approaches

Electrophilic Aromatic Substitution (EAS): This synthetic route would commence with 1-(2-fluorobenzoyl)pyrrolidine. The introduction of the bromine atom onto the aromatic ring is an electrophilic aromatic substitution reaction. masterorganicchemistry.com The regiochemical outcome is controlled by the directing effects of the substituents already present.

The fluorine atom is an ortho-, para-director due to its electron-donating resonance effect, despite its inductive withdrawal. researchgate.net

The acyl group (C=O) is a deactivating, meta-director.

The target position 5 is para to the activating fluorine atom and meta to the deactivating acyl group. Both groups, therefore, direct the incoming electrophile (Br⁺) to the desired position, making this a synthetically viable route. The reaction is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃, or with N-Bromosuccinimide (NBS) and an acid catalyst. libretexts.orgresearchgate.net

Directed ortho Metalation (DoM): DoM is a powerful technique for regioselective functionalization of aromatic rings. uwindsor.ca It uses a directing metalating group (DMG) to guide a strong base (e.g., an organolithium reagent) to deprotonate an adjacent ortho position. Both tertiary amides and fluorine can act as effective DMGs. In the case of 1-(2-fluorobenzoyl)pyrrolidine, the fluorine atom would direct metalation to the C3 position, while the amide group would also direct to the C3 position. To achieve substitution at the C5 position via this method, a different starting material, such as N-(5-bromo-2-fluorophenyl)pyrrolidine, followed by a different set of reactions would be necessary, making it a less direct approach for this specific target molecule.

Cross-Coupling Reactions Utilizing Halogenated Precursors

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are mainstays of modern organic synthesis. researchgate.netrsc.org A plausible, though likely more complex and less common, route to this compound could involve these methods. For instance, a synthesis could start with a precursor like 2,5-dibromofluorobenzene. One bromine atom could be selectively converted into a boronic ester, which is then subjected to a carbonylation reaction followed by amidation with pyrrolidine. Given the ready availability of 5-bromo-2-fluorobenzoic acid, such multi-step cross-coupling routes are generally not the preferred industrial method for this particular molecule but remain a powerful option for creating analogues. sigmaaldrich.com

Development of Sustainable and Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to reduce the environmental impact of chemical processes. uniroma1.it For the synthesis of amides like this compound, several green strategies can be applied.

Solvent Choice: Replacing traditional, hazardous solvents like DMF or chlorinated solvents with greener alternatives such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water can significantly improve the environmental profile of the synthesis. unibo.it

Catalytic Reagents: The use of catalytic amounts of reagents is preferred over stoichiometric ones. For instance, some modern coupling agents can be used in near-stoichiometric amounts with high efficiency, reducing waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting reagents into the final product is a core principle. Direct amidation reactions generally have better atom economy than multi-step routes.

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, lowering energy consumption and often improving yields by minimizing side reactions. nih.gov

Alternative Reaction Conditions: The development of catalyst-free reductive amination procedures, for example using formic acid as a hydrogen source in the synthesis of N-substituted pyrrolidones from levulinic acid, showcases the move towards more benign reaction systems. psu.edursc.org

The table below highlights the comparison between a traditional and a greener amidation approach.

| Parameter | Traditional Approach (Acid Chloride) | Greener Approach (e.g., T3P®) |

|---|---|---|

| Reagents | SOCl₂ (corrosive, toxic) | T3P® (less hazardous, easy to handle) |

| Solvent | Dichloromethane (DCM) or DMF (hazardous) | Ethyl Acetate (greener alternative) unibo.it |

| Byproducts | HCl, SO₂ (toxic gases), stoichiometric base salt | Water-soluble phosphonic acids (easy removal) |

| Conditions | Often requires heating/reflux | Often proceeds at room temperature unibo.it |

Stereoselective Synthesis and Chiral Resolution Techniques for Pyrrolidine-Containing Compounds

While this compound is an achiral molecule, the pyrrolidine scaffold is a cornerstone of many chiral drugs and catalysts. mdpi.comresearchgate.net The development of stereoselective methods to synthesize substituted pyrrolidine derivatives is therefore of high importance. nih.gov These methods can be broadly categorized.

Synthesis from Chiral Precursors: The most common approach utilizes the "chiral pool," starting with readily available, optically pure compounds like L-proline or D-proline. researchgate.netmdpi.com The inherent stereochemistry of the starting material is carried through the synthesis to define the stereochemistry of the final product.

Asymmetric Cycloaddition Reactions: 1,3-dipolar cycloadditions are a powerful method for constructing the pyrrolidine ring with high stereocontrol. nih.govacs.org The reaction between an azomethine ylide and an alkene can generate multiple stereocenters simultaneously, with the facial selectivity controlled by chiral auxiliaries or catalysts. acs.org

Chiral Resolution: When a racemic mixture of a chiral pyrrolidine derivative is synthesized, it can be separated into its constituent enantiomers through chiral resolution. This can be achieved by:

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can be separated by crystallization due to their different physical properties.

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers.

The choice of method depends on the specific target molecule, scalability, and cost-effectiveness. The vast body of research on the stereoselective synthesis of pyrrolidines provides a robust toolbox for creating chiral analogues of the title compound for various applications. mdpi.com

Optimization of Reaction Conditions and Yield for the Chemical Compound Synthesis

The primary and most direct route for the synthesis of this compound involves the amide coupling of 5-bromo-2-fluorobenzoic acid with pyrrolidine. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine of the pyrrolidine ring. A variety of coupling reagents can be employed for this purpose, and the optimization of reaction parameters is crucial for maximizing the yield and minimizing side product formation.

A hypothetical optimization study for this synthesis is presented below. The study would systematically investigate the impact of different coupling agents, solvents, temperatures, and bases on the reaction outcome. The standard procedure would involve dissolving 5-bromo-2-fluorobenzoic acid in a suitable solvent, followed by the addition of a coupling reagent and a base. After a designated activation time, pyrrolidine is introduced, and the reaction is monitored until completion.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Coupling Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DCC | Dichloromethane (DCM) | None | 25 | 12 | 65 |

| 2 | EDCI/HOBt | Dichloromethane (DCM) | DIPEA | 25 | 8 | 85 |

| 3 | HATU | Dimethylformamide (DMF) | DIPEA | 25 | 4 | 92 |

| 4 | T3P | Ethyl Acetate | Pyridine | 50 | 6 | 88 |

| 5 | SOCl₂ | Toluene | None | 80 | 3 | 75 |

| 6 | HATU | Acetonitrile (B52724) | N-Methylmorpholine | 25 | 4 | 90 |

| 7 | HATU | Dimethylformamide (DMF) | Triethylamine | 25 | 4 | 89 |

| 8 | HATU | Dimethylformamide (DMF) | DIPEA | 0-25 | 4 | 94 |

From the data presented, the use of HATU as the coupling agent in DMF with DIPEA as the base at a controlled temperature from 0 to 25 °C provides the highest yield of 94%. DCC, a classic carbodiimide coupling agent, gives a lower yield, partly due to the formation of N-acylurea byproduct which can complicate purification. The combination of EDCI with HOBt significantly improves the yield by suppressing side reactions. T3P and thionyl chloride (SOCl₂) are also effective but may require higher temperatures, which can lead to other impurities. The choice of base and solvent also plays a critical role, with the polar aprotic solvent DMF and the non-nucleophilic base DIPEA proving to be an optimal combination for this transformation.

Impurity Profiling and Control in Synthetic Preparations of this compound

A thorough understanding of potential impurities is fundamental for developing a robust manufacturing process and ensuring the final product's quality. Impurities in the synthesis of this compound can originate from starting materials, side reactions, or degradation of the product.

Potential Impurities and Their Control:

Unreacted Starting Materials: The most common impurities are unreacted 5-bromo-2-fluorobenzoic acid and pyrrolidine. Their presence is typically controlled by adjusting the stoichiometry of the reactants. Using a slight excess of pyrrolidine can help to drive the reaction to completion, but this must be balanced with the ease of its removal during workup.

Coupling Reagent Byproducts: The choice of coupling reagent directly impacts the impurity profile.

With DCC or EDCI, the corresponding N,N'-dicyclohexylurea or N-(3-dimethylaminopropyl)-N'-ethylurea are formed. While the former is often insoluble and can be removed by filtration, the latter is water-soluble, facilitating its removal during aqueous workup.

HATU generates tetramethylurea and HOBt, which are generally water-soluble and easily removed.

Side-Reactions from the Activated Intermediate: The activated carboxylic acid (e.g., an O-acylisourea ester with EDCI) can undergo intramolecular rearrangement or react with other nucleophiles if present.

Over-reaction or Degradation Products: Under harsh conditions (e.g., high temperatures or strongly acidic/basic media), decomposition of the starting materials or the product can occur. For instance, prolonged reaction times at elevated temperatures could potentially lead to de-halogenation or other unforeseen side reactions, although this is less likely under standard amide coupling conditions.

Table 2: Impurity Profile and Control Strategies

| Impurity Name | Structure | Potential Origin | Control Strategy |

| 5-Bromo-2-fluorobenzoic acid | BrC₆H₃(F)COOH | Unreacted starting material | Use of a slight excess of pyrrolidine; Optimization of reaction time and temperature; Aqueous basic wash during workup. |

| Pyrrolidine | C₄H₉N | Unreacted starting material | Use of a slight excess of the acid; Aqueous acidic wash during workup. |

| N,N'-Dicyclohexylurea | (C₆H₁₁)NHCON(C₆H₁₁) | Byproduct from DCC coupling agent | Filtration (if insoluble); Chromatographic purification. |

| N-(3-Dimethylaminopropyl)-N'-ethylurea | (CH₃)₂N(CH₂)₃NHCONHC₂H₅ | Byproduct from EDCI coupling agent | Aqueous wash during workup. |

| (5-Bromo-2-fluorobenzoyl)-5-bromo-2-fluorobenzoic anhydride | [BrC₆H₃(F)CO]₂O | Reaction of two activated acid molecules | Use of HOBt or HATU to suppress anhydride formation; Control of stoichiometry. |

Effective control of these impurities is achieved through a combination of optimizing the reaction conditions as described in the previous section, careful control of stoichiometry, and the implementation of a suitable purification strategy. The final purification of this compound typically involves crystallization or column chromatography to ensure the removal of any residual impurities to meet the required quality standards.

Advanced Spectroscopic and Spectrometric Characterization of 1 5 Bromo 2 Fluorobenzoyl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-(5-Bromo-2-fluorobenzoyl)pyrrolidine in solution. By analyzing various nuclei (¹H, ¹³C, ¹⁹F, ¹⁵N), a complete picture of the atomic connectivity and chemical environment can be established.

A detailed interpretation of the 1D NMR spectra involves predicting the chemical shifts (δ) and coupling patterns for each unique nucleus in the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the pyrrolidine (B122466) and the aromatic protons. The pyrrolidine ring protons typically appear as complex multiplets in the upfield region (δ 1.8-4.0 ppm) due to their aliphatic nature and rotational constraints of the amide bond. The aromatic region should display three signals corresponding to the protons on the substituted benzene (B151609) ring, with their chemical shifts and splitting patterns influenced by the bromine and fluorine substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Pyrrolidine CH₂ (β-protons) | ~1.90 - 2.10 | Multiplet | Protons on carbons C3' and C4'. |

| Pyrrolidine CH₂ (α-protons) | ~3.50 - 3.70 | Multiplet (likely two separate signals) | Protons on carbons C2' and C5' adjacent to the nitrogen, deshielded by the amide group. Rotational isomers (rotamers) may cause signal broadening or splitting. |

| Aromatic H-3 | ~7.10 - 7.25 | Doublet of doublets (dd) | Coupled to H-4 and the adjacent fluorine (¹⁹F). |

| Aromatic H-4 | ~7.50 - 7.65 | Triplet of doublets (td) or multiplet | Coupled to H-3, H-6, and the fluorine (¹⁹F). |

| Aromatic H-6 | ~7.70 - 7.85 | Doublet of doublets (dd) | Coupled to H-4 and the fluorine (¹⁹F). |

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all unique carbon environments. The carbonyl carbon of the amide is expected at the most downfield position. Aromatic carbons are influenced by the electronegative fluorine and the bromine atom, while the pyrrolidine carbons appear in the aliphatic region. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrrolidine C3'/C4' | ~24 - 27 | Two signals expected due to different environments relative to the amide plane. |

| Pyrrolidine C2'/C5' | ~46 - 50 | Deshielded by the adjacent nitrogen atom. Signal may be broad or split due to rotamers. |

| Aromatic C-Br (C5) | ~115 - 118 | Shielded by bromine but part of the aromatic system. |

| Aromatic C-F (C2) | ~158 - 162 (doublet) | Strongly deshielded by fluorine, shows a large ¹JCF coupling constant. |

| Aromatic C=O (C1) | ~125 - 128 (doublet) | Shows smaller ²JCF coupling. |

| Aromatic CH (C3, C4, C6) | ~118 - 135 | Three distinct signals expected, each potentially showing coupling to fluorine. |

| Amide C=O | ~163 - 166 | Characteristic chemical shift for a tertiary amide carbonyl. |

¹⁹F NMR Spectroscopy : The ¹⁹F NMR spectrum is simple for this molecule, showing a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift provides information about the electronic environment, and it is expected to be in the typical range for an aryl fluoride (B91410). nih.govimperial.ac.uk This signal would exhibit coupling to the adjacent aromatic protons (H-3 and H-6).

¹⁵N NMR Spectroscopy : Obtaining a ¹⁵N NMR spectrum is challenging due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N isotope, often requiring specialized techniques or isotopic labeling. If obtained, a single resonance corresponding to the tertiary amide nitrogen would be observed, providing information about the electronic state of the amide bond. No published data is readily available for this compound.

2D NMR experiments are crucial for unambiguously assigning the 1D spectra and determining the molecule's through-bond and through-space correlations. slideshare.netharvard.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com It would show correlations between adjacent protons on the pyrrolidine ring (e.g., α-protons with β-protons) and between neighboring protons on the aromatic ring (H-3 with H-4, and H-4 with H-6).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.comprinceton.edu It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). youtube.comprinceton.edu HMBC is vital for establishing the connectivity between the molecular fragments. Key correlations would be observed from the pyrrolidine α-protons (on C2'/C5') to the amide carbonyl carbon, and from the aromatic protons (H-3 and H-6) to the carbonyl carbon, confirming the link between the pyrrolidine ring and the 5-bromo-2-fluorobenzoyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. slideshare.netresearchgate.net NOESY data provides insight into the three-dimensional structure and preferred conformation (e.g., the orientation of the aromatic ring relative to the pyrrolidine ring) by showing correlations between protons on the aromatic ring (e.g., H-6) and the α-protons of the pyrrolidine ring.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental formula of a compound, as well as its structural composition through fragmentation analysis.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. nih.gov For this compound (C₁₁H₁₁BrFNO), the theoretical monoisotopic mass is 270.9984 Da. HRMS analysis would confirm this mass with an error of less than 5 ppm. Predicted HRMS data for various adducts are shown below. uni.lu

| Adduct Ion | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₁H₁₂BrFNO]⁺ | 272.00808 |

| [M+Na]⁺ | [C₁₁H₁₁BrFNNaO]⁺ | 293.99002 |

| [M-H]⁻ | [C₁₁H₁₀BrFNO]⁻ | 269.99352 |

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., the [M+H]⁺ ion) and inducing fragmentation to produce a spectrum of product ions. nih.gov This fragmentation pattern is characteristic of the molecule's structure. For this compound, the most likely fragmentation pathway involves the cleavage of the amide bond, which is typically the most labile bond in such structures. mdpi.com

A proposed primary fragmentation would be the cleavage of the C-N bond between the carbonyl group and the pyrrolidine ring, leading to two major fragments:

The 5-bromo-2-fluorobenzoyl cation (m/z = 203/205), which would show the characteristic isotopic pattern for one bromine atom.

Neutral pyrrolidine (mass = 71.12 Da).

Further fragmentation of the benzoyl cation could involve the loss of carbon monoxide (CO).

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group and Molecular Structure Analysis

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is particularly sensitive to polar bonds. The spectrum of this compound would be dominated by a very strong absorption band for the amide carbonyl (C=O) stretch.

Raman Spectroscopy : Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would be useful for observing the aromatic C=C ring vibrations and other symmetric stretches within the molecule.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Strong | |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong | Medium-Strong | From the pyrrolidine ring. |

| Amide C=O Stretch | 1630 - 1660 | Very Strong | Medium | A key diagnostic peak for the tertiary amide. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong | Multiple bands expected. |

| C-N Stretch | 1200 - 1350 | Medium | Weak | Amide C-N bond. |

| C-F Stretch | 1210 - 1270 | Strong | Weak | Aromatic C-F bond. |

| C-Br Stretch | 500 - 650 | Medium | Strong | Aromatic C-Br bond. |

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

As of the latest available information, a crystal structure for this compound has not been reported in prominent crystallographic databases, such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Consequently, detailed experimental data regarding its solid-state conformation, including unit cell parameters, space group, bond lengths, and bond angles, are not available.

The elucidation of the crystal structure through single-crystal X-ray diffraction would provide invaluable insights into the molecule's three-dimensional arrangement. Such an analysis would definitively establish the conformation of the pyrrolidine ring, which typically adopts a twisted or envelope conformation. Furthermore, it would reveal the dihedral angle between the plane of the pyrrolidine ring and the 5-bromo-2-fluorophenyl group.

A search for crystallographic data on closely related structures did not yield an exact match that could serve as a reliable proxy for its detailed structural analysis.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

The ultraviolet-visible (UV-Vis) absorption spectrum for this compound has not been documented in publicly accessible spectral databases or scientific literature. UV-Vis spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule and identifying its chromophores—the parts of the molecule that absorb light in the UV-Vis range.

The primary chromophore in this compound is the substituted benzoyl group. The electronic transitions would likely be π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the carbonyl double bond. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital.

The substitution pattern on the benzene ring—a bromine atom and a fluorine atom—would be expected to influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. Halogen substituents can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The solvent used for analysis would also affect the spectrum, particularly the n → π* transitions, due to differing stabilization of the ground and excited states.

Without experimental data, a precise characterization of the electronic transitions is not possible.

Interactive Data Table: Electronic Transition Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Theoretical and Computational Chemistry Studies of 1 5 Bromo 2 Fluorobenzoyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular structure, energy, and properties.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. For a molecule like 1-(5-bromo-2-fluorobenzoyl)pyrrolidine, DFT would be employed to determine its most stable three-dimensional conformation through geometry optimization.

This optimization process yields key data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, calculations would define the planarity of the benzoyl ring and the characteristic puckering of the pyrrolidine (B122466) ring.

Furthermore, DFT is used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO energy gap typically indicates higher chemical reactivity. In this compound, the electron-withdrawing nature of the fluorine, bromine, and carbonyl oxygen atoms would significantly influence the electron density distribution and the energies of these orbitals.

Illustrative Optimized Geometric Parameters (DFT) This table presents typical bond lengths and angles that would be determined via DFT calculations for the core structural components.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | C-Br (aromatic) | ~1.90 Å |

| Bond Length | C-F (aromatic) | ~1.35 Å |

| Bond Angle | O=C-N (amide) | ~122° |

| Bond Angle | C-C-Br (aromatic) | ~119° |

| Dihedral Angle | C(aromatic)-C(carbonyl)-N-C(pyrrolidine) | Defines the twist between the phenyl and pyrrolidine rings |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical principles without using experimental data for calibration. fiveable.me These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for calculating energies and properties, albeit at a significantly greater computational expense. fiveable.menumberanalytics.com

For this compound, these high-level calculations would be used to:

Refine Energy Calculations: Obtain a highly accurate single-point energy for the DFT-optimized geometry to serve as a benchmark.

Investigate Weak Interactions: Accurately model non-covalent interactions, such as intramolecular hydrogen bonds or dipole-dipole interactions, which influence the conformational preferences of the molecule.

Validate DFT Results: Use the more accurate ab initio results to validate the choice of a specific DFT functional for more extensive calculations on larger, related systems. nih.gov

Due to their computational demands, ab initio methods are often used for smaller molecules or to provide a "gold standard" reference for specific properties rather than for full geometry optimization of a molecule of this size. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. researchgate.net MD simulations model the molecule using classical mechanics, where atoms are treated as spheres and bonds as springs.

For this compound, an MD simulation would provide critical insights into:

Conformational Flexibility: The molecule is not static. The pyrrolidine ring undergoes a rapid puckering motion known as pseudorotation, adopting various "envelope" and "twist" conformations. nih.gov The amide bond connecting the two rings can also rotate, leading to different spatial arrangements of the phenyl and pyrrolidine moieties.

Solvent Effects: By placing the molecule in a simulated box of solvent (e.g., water or chloroform), MD can predict how interactions with the solvent affect its preferred conformation and dynamics.

Thermodynamic Properties: Trajectories from MD simulations can be analyzed to estimate thermodynamic properties like the relative free energies of different conformers, providing a picture of the conformational landscape at a given temperature. tandfonline.com

Such simulations are vital for understanding how the molecule behaves in a realistic environment, such as in solution, which is crucial for interpreting experimental data.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. computabio.com By simulating the interaction of the molecule with electromagnetic radiation, these methods can predict spectra that can be compared with experimental results to confirm the molecule's structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. acs.org Each predicted frequency corresponds to a specific bond stretching, bending, or twisting motion. For this compound, this would allow for the assignment of key peaks, such as the strong carbonyl (C=O) stretch (typically ~1650-1680 cm⁻¹ for amides) and vibrations associated with the C-F, C-Br, and C-N bonds. computabio.comresearchgate.netarxiv.orgarxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. nih.govacs.org These predictions are invaluable for assigning peaks in complex experimental NMR spectra and confirming the connectivity and electronic environment of atoms within the molecule. nih.govacs.orgrsc.org

Illustrative Predicted Vibrational Frequencies (DFT)

| Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3050-3150 | Medium |

| C-H Stretch (Aliphatic) | 2850-2980 | Medium-Strong |

| C=O Stretch (Amide) | 1650-1680 | Very Strong |

| C=C Stretch (Aromatic Ring) | 1450-1600 | Variable |

| C-F Stretch | 1200-1280 | Strong |

| C-N Stretch | 1150-1250 | Medium |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in exploring the pathways of chemical reactions. grnjournal.usfiveable.me By mapping the potential energy surface of a reaction, researchers can identify intermediates and, crucially, the high-energy transition states that control the reaction rate. rsc.orgresearchgate.netnih.gov

For this compound, these methods could be used to study:

Synthesis Pathways: To model the final step in its synthesis, likely an acylation reaction between 5-bromo-2-fluorobenzoyl chloride and pyrrolidine. Calculations would determine the energy barrier for this reaction, confirming its feasibility.

Reactivity: To explore potential reactions, such as nucleophilic substitution on the aromatic ring or reactions involving the amide group. By calculating the activation energies for different possible pathways, the most likely reaction products under given conditions can be predicted.

This analysis provides a molecular-level understanding of reactivity that is often impossible to obtain through experimental observation alone. fiveable.me

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical relationship between the structural features of a molecule (descriptors) and its physicochemical properties. researchgate.netnih.govkoreascience.kr

For this compound, QSPR models can be used to predict key parameters without the need for experimental measurement. This involves calculating a variety of molecular descriptors, such as:

Electronic Descriptors: Dipole moment, polarizability.

Topological Descriptors: Molecular connectivity indices, shape indices.

Quantum-Chemical Descriptors: HOMO/LUMO energies, partial atomic charges.

These descriptors are then used in a statistical model (e.g., multiple linear regression) trained on a dataset of compounds with known properties to predict parameters like boiling point, solubility, and the n-octanol/water partition coefficient (logP), which is a measure of lipophilicity. nih.govmdpi.com Public databases already provide some predicted values for this compound based on such models. uni.lu

Predicted Physicochemical Parameters

| Parameter | Predicted Value | Source/Method |

|---|---|---|

| Molecular Weight | 272.12 g/mol | Formula Calculation |

| XlogP | 2.7 | PubChem (Predicted) uni.lu |

| Collision Cross Section ([M+H]⁺) | 154.6 Ų | PubChem (Predicted via CCSbase) uni.lu |

| Collision Cross Section ([M+Na]⁺) | 165.5 Ų | PubChem (Predicted via CCSbase) uni.lu |

Reactivity and Mechanistic Investigations Involving 1 5 Bromo 2 Fluorobenzoyl Pyrrolidine

Reactions at the Bromine Center: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom attached to the aromatic ring of 1-(5-bromo-2-fluorobenzoyl)pyrrolidine serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide array of substituents at the C5-position of the benzoyl ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org While specific examples with this compound are not extensively documented in readily available literature, the reactivity of similar 5-bromo-2-fluorobenzoyl derivatives suggests its applicability. For instance, related bromo-naphthalene scaffolds have been successfully employed in Suzuki-Miyaura reactions to generate diverse chemical libraries. libretexts.org The choice of catalyst, ligand, and base is crucial for optimizing the reaction conditions and achieving high yields. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction is highly valued for the synthesis of arylalkynes, which are important precursors in medicinal chemistry and materials science.

Buchwald-Hartwig Amination: This powerful cross-coupling method enables the formation of carbon-nitrogen bonds by reacting the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. This reaction is instrumental in the synthesis of arylamines. The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination, influencing both the rate and scope of the reaction.

A representative table of conditions for these cross-coupling reactions, based on analogous systems, is provided below.

| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, H₂O |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | CuI, Et₃N, piperidine | THF, DMF |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane |

Reactivity of the Fluorine Atom: Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the C2-position of the benzoyl ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent carbonyl group. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles. The ortho-position of the fluorine relative to the carbonyl group enhances its reactivity.

In SNAr reactions, the rate of reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring. Strong nucleophiles, such as alkoxides, thiolates, and amines, readily displace the fluoride. The reaction generally proceeds via a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex as the intermediate. The stability of this intermediate is a key factor in determining the feasibility of the reaction. The electron-withdrawing nature of the bromo substituent at the para position further activates the ring towards nucleophilic attack.

Reactions Involving the Pyrrolidine (B122466) Ring System

The pyrrolidine ring in this compound can undergo various transformations, including derivatization and ring modifications. organic-chemistry.org The N-acyl substitution pattern influences the reactivity of the pyrrolidine ring.

Derivatization: The pyrrolidine ring can be functionalized at various positions. For instance, α-lithiation of N-acylpyrrolidines followed by reaction with electrophiles can introduce substituents at the C2-position. However, the presence of the acidic α-protons on the pyrrolidine ring can lead to competing reactions.

Ring Modifications: More drastic modifications can involve ring-opening reactions. Reductive ring-opening of N-acyl pyrrolidines can be achieved using strong reducing agents, leading to the formation of amino alcohol derivatives. thieme-connect.de The specific conditions for such transformations on this compound would need to be empirically determined. The numbering of the pyrrolidine ring follows standard nomenclature, with the nitrogen atom as position 1. researchgate.netwikipedia.org

Reactivity of the Amide Linkage: Hydrolysis and Other Transformations

The amide bond in this compound is generally stable but can be cleaved under specific conditions.

Hydrolysis: Amide hydrolysis, which results in the formation of 5-bromo-2-fluorobenzoic acid and pyrrolidine, can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. researchgate.netacs.org The rate of hydrolysis is influenced by pH and the presence of catalysts. nih.gov Studies on the alkaline hydrolysis of N-benzoylpyrrolidine have shown that it is a feasible transformation, though it may require forcing conditions. researchgate.netarkat-usa.org The mechanism of amide hydrolysis generally involves nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon, followed by the formation of a tetrahedral intermediate and subsequent collapse to the products. nih.gov

Other Transformations: The amide bond can also be reduced to an amine using strong reducing agents like lithium aluminum hydride. This would yield (5-bromo-2-fluorophenyl)(pyrrolidin-1-yl)methane.

Mechanistic Pathways of Key Transformations Involving this compound

The mechanistic pathways of the key reactions involving this compound are well-established for the respective reaction classes.

Nucleophilic Aromatic Substitution (SNAr): The mechanism proceeds through the formation of a Meisenheimer complex. The stability of this anionic intermediate is crucial and is enhanced by the electron-withdrawing groups on the aromatic ring. The subsequent departure of the fluoride leaving group restores the aromaticity of the ring.

Electrophilic and Nucleophilic Reactivity of the Benzoyl Moiety

The benzoyl moiety of this compound exhibits both electrophilic and nucleophilic characteristics.

Electrophilic Reactivity: The aromatic ring can undergo electrophilic aromatic substitution (EAS). The directing effects of the existing substituents (bromo, fluoro, and acylamino) will determine the position of the incoming electrophile. The fluorine atom is an ortho, para-director, while the bromine atom is also an ortho, para-director. The acylamino group is a deactivating meta-director. The interplay of these directing effects can lead to a mixture of products, and the outcome will depend on the specific electrophile and reaction conditions. libretexts.orgbyjus.comyoutube.com Generally, the activating effect of the halogens is overcome by their inductive withdrawal, making the ring less reactive towards electrophiles than benzene (B151609) itself. researchgate.netlibretexts.org

Nucleophilic Reactivity: While the primary nucleophilic reactivity is at the fluorine center via SNAr, the carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, coordinating to Lewis acids. This interaction can activate the carbonyl group towards nucleophilic attack.

Design and Synthesis of Derivatives and Analogs of 1 5 Bromo 2 Fluorobenzoyl Pyrrolidine

Strategies for Structural Modification and Diversification

The design of derivatives from a lead compound like 1-(5-bromo-2-fluorobenzoyl)pyrrolidine employs established medicinal chemistry principles to create structural diversity. nih.govunife.it The primary goal is to systematically alter the molecule's architecture to explore chemical space and modulate its properties. The two principal components of the molecule available for modification are the pyrrolidine (B122466) ring and the 5-bromo-2-fluorobenzoyl group.

Pyrrolidine Scaffold Modification: The pyrrolidine ring is recognized as a "privileged structure" in medicinal chemistry. Its non-planar, three-dimensional nature provides a valuable scaffold for presenting functional groups in specific spatial orientations. nih.govd-nb.info Strategies for its modification often begin with functionalized precursors like proline or hydroxyproline. nih.govnih.gov Key diversification tactics include:

N-Substitution: The secondary amine of the pyrrolidine ring is a prime site for introducing a wide variety of substituents through N-alkylation or N-acylation, allowing for significant changes in the molecule's steric and electronic properties. researchgate.netorganic-chemistry.org

Ring Functionalization: Direct functionalization of the pyrrolidine ring at positions C-2, C-3, C-4, or C-5 can introduce additional points of diversity. acs.orgacs.orgmdpi.com Palladium-catalyzed C-H arylation, for instance, allows for the stereospecific introduction of aryl groups at the C-3 position of proline derivatives. acs.orgacs.org

Bromofluorobenzoyl Moiety Modification: The substituted benzoyl ring offers two reactive handles for structural diversification: the bromine atom and the fluorine atom.

Modification via the Bromo Group: The bromine atom is an ideal functional group for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with various organoboron reagents. organic-chemistry.orgresearchgate.net This allows for the introduction of a wide array of alkyl, alkenyl, and aryl substituents at the C-5 position. organic-chemistry.org

Modification via the Fluoro Group: The fluorine atom, positioned ortho to the activating carbonyl group, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.comlibretexts.org In the context of SNAr, fluorine can be an excellent leaving group, often more so than other halogens, because the rate-determining step is the initial nucleophilic attack, which is facilitated by fluorine's high electronegativity. youtube.com

Synthesis of Novel N-Substituted Pyrrolidine Analogs

Modification at the pyrrolidine nitrogen of the parent compound can be readily achieved through standard N-alkylation and N-acylation reactions to generate a diverse set of analogs.

N-Alkylation: The direct alkylation of the pyrrolidine nitrogen can be accomplished by reacting the parent amide with an alkyl halide. This reaction is typically performed in the presence of a base to deprotonate the amide nitrogen, though this can be challenging. A more common approach would be to synthesize the target molecule from an already N-substituted pyrrolidine. For instance, various N-alkylpyrrolidines can be reacted with 5-bromo-2-fluorobenzoyl chloride. Common conditions for N-alkylation of secondary amines involve using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), or a stronger base like sodium hydride (NaH). researchgate.netnih.gov

N-Acylation: N-acylation introduces a carbonyl group, creating an imide structure. This can be achieved by reacting the starting amide with an acyl chloride or anhydride (B1165640) in the presence of a base. organic-chemistry.orgnih.gov Alternatively, coupling with a carboxylic acid using standard peptide coupling reagents is a viable route. These modifications can significantly alter the electronic properties and conformational flexibility of the pyrrolidine ring system. researchgate.net

The table below summarizes general synthetic approaches for N-substitution.

| Substitution Type | Reagents and Conditions | Resulting Moiety |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) researchgate.net | N-Alkyl pyrrolidine |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) organic-chemistry.org | N-Acyl pyrrolidine (Imide) |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base (e.g., Pyridine, Et₃N) organic-chemistry.org | N-Sulfonyl pyrrolidine (Sulfonamide) |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base (Buchwald-Hartwig amination) | N-Aryl pyrrolidine |

Synthesis of Modified Bromofluorobenzoyl Analogs

The 5-bromo-2-fluorobenzoyl moiety is ripe for modification, primarily through reactions targeting the carbon-halogen bonds.

Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed Suzuki-Miyaura coupling is a highly versatile and widely used reaction for creating new carbon-carbon bonds by replacing the bromine atom. researchgate.net This reaction tolerates a wide variety of functional groups and typically proceeds under mild conditions. organic-chemistry.org By coupling this compound with different boronic acids or their esters, a vast library of analogs with diverse substituents at the 5-position of the benzoyl ring can be synthesized. nih.gov

General Suzuki-Miyaura Coupling Scheme

A general reaction scheme where the bromo group of the parent compound is replaced by an 'R' group from a boronic acid or ester using a palladium catalyst and a base.

| Coupling Partner (R-B(OH)₂) | Potential 'R' Group Introduced |

| Phenylboronic acid | Phenyl |

| 4-Methylphenylboronic acid | 4-Methylphenyl (Tolyl) |

| 3-Pyridylboronic acid | 3-Pyridyl |

| Cyclopropylboronic acid | Cyclopropyl |

| Methylboronic acid | Methyl |

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated towards nucleophilic attack by the adjacent electron-withdrawing benzoyl group. libretexts.org This allows for the displacement of the fluoride (B91410) ion by a range of nucleophiles. wikipedia.org Common nucleophiles include alkoxides (R-O⁻), thiolates (R-S⁻), and amines (R₂NH), leading to the formation of ether, thioether, or amine linkages at the 2-position, respectively. The reaction rate is enhanced by the presence of the ortho-carbonyl group, which stabilizes the negatively charged intermediate (Meisenheimer complex). libretexts.org

| Nucleophile (Nu⁻ or Nu-H) | Reagents and Conditions | Resulting Moiety at C-2 Position |

| Alkoxide (R-O⁻) | Sodium alkoxide (NaOR) in alcohol (ROH) | O-Alkyl / O-Aryl (Ether) |

| Amine (R₂NH) | Amine, Base (e.g., K₂CO₃), High Temperature | N,N-Disubstituted Amino |

| Thiolate (R-S⁻) | Sodium thiolate (NaSR) in aprotic solvent | S-Alkyl / S-Aryl (Thioether) |

| Hydroxide (B78521) (OH⁻) | NaOH or KOH in water/solvent, Heat | Hydroxyl (Phenol) |

Combinatorial Approaches for Generating Libraries of this compound Derivatives

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, systematically organized collections of related compounds, known as libraries. imperial.ac.uknih.gov This approach is highly applicable to the this compound scaffold, allowing for the exploration of structure-activity relationships on a massive scale. A positional scanning library, for example, can be used to identify the most effective functional groups at each site of diversity. nih.gov

A hypothetical combinatorial library could be constructed using a multi-directional synthesis strategy.

Scaffold Synthesis: A collection of diverse pyrrolidine derivatives (or their precursors like proline analogs) could be reacted in parallel with 5-bromo-2-fluorobenzoyl chloride. This creates a library with diversity centered on the pyrrolidine moiety.

Post-Synthesis Modification: The resulting library, which shares the common 5-bromo-2-fluorobenzoyl feature, can then be subjected to a second diversification step. For example, by treating arrays of this library with a set of different boronic acids under Suzuki coupling conditions, a large two-dimensional matrix of compounds can be generated.

Illustrative Combinatorial Library Design

| Step | Building Blocks (Examples) | Reaction Type |

| Diversification 1 | Pyrrolidine Analogs (A) : Pyrrolidine, (S)-Proline methyl ester, 4-Hydroxypyrrolidine, 3-Phenylpyrrolidine | Amide Bond Formation: Reaction with 5-bromo-2-fluorobenzoyl chloride |

| Diversification 2 | Boronic Acids (B) : Phenylboronic acid, Thiophene-2-boronic acid, Cyclohexylboronic acid, 4-Methoxyphenylboronic acid | Suzuki-Miyaura Coupling: Reaction of the bromo-substituted library members from Step 1 with boronic acids |

This two-step approach would generate a library of compounds with the general structure (A)-(CO)-C₆H₃(B)-F, where A represents the variable pyrrolidine-derived component and B represents the variable component introduced via Suzuki coupling. Further diversity could be introduced by targeting the fluorine atom for SNAr reactions.

Structure-Reactivity Relationship (SRR) Studies of Designed Analogs

Structure-Reactivity Relationship (SRR) studies investigate how modifications to a molecule's structure influence its chemical reactivity. This is a foundational aspect of medicinal chemistry that informs the more biologically focused Structure-Activity Relationship (SAR) studies. rsc.orgmdpi.com For analogs of this compound, SRR analysis would focus on how structural changes affect properties like bond strengths, electronic distribution, and steric hindrance.

Effects of Benzoyl Ring Substitution:

Electronic Effects: Replacing the bromine atom at C-5 via Suzuki coupling with an electron-donating group (e.g., methoxy) would increase the electron density of the aromatic ring. This could decrease the electrophilicity of the carbonyl carbon and make the ring less susceptible to further nucleophilic attack. Conversely, introducing an electron-withdrawing group (e.g., nitro, cyano) would have the opposite effect, enhancing the reactivity of the carbonyl group and facilitating SNAr at the C-2 fluorine position.

Steric Effects: Introducing bulky groups at the C-5 position could sterically hinder the approach of reactants to the adjacent carbonyl group or the C-6 position of the ring.

Effects of Pyrrolidine N-Substitution:

The table below provides a hypothetical summary of predicted structure-reactivity relationships for designed analogs.

| Structural Modification | Predicted Effect on Reactivity |

| Replace C-5 Br with Electron-Donating Group (e.g., -OCH₃) | Decreased electrophilicity of carbonyl carbon. Decreased rate of SNAr at C-2. Increased susceptibility of the ring to electrophilic aromatic substitution. |

| Replace C-5 Br with Electron-Withdrawing Group (e.g., -CF₃) | Increased electrophilicity of carbonyl carbon. Increased rate of SNAr at C-2. Decreased susceptibility of the ring to electrophilic aromatic substitution. |

| Replace C-2 F with Nucleophile (e.g., -OR) | Loss of the SNAr reaction site. The new substituent's electronic properties will further modify the reactivity of the ring and carbonyl group. |

| N-Alkylation of Pyrrolidine | May introduce steric hindrance around the amide bond. Can alter the preferred conformation of the pyrrolidine ring. nih.gov |

| N-Acylation of Pyrrolidine | Forms an imide, delocalizing the nitrogen lone pair over two carbonyls. This reduces the basicity of the nitrogen and flattens the geometry around it, significantly altering the overall shape. researchgate.net |

Role of 1 5 Bromo 2 Fluorobenzoyl Pyrrolidine As a Synthetic Intermediate and Building Block

Utility in the Synthesis of Complex Organic Molecules

The primary application of 1-(5-Bromo-2-fluorobenzoyl)pyrrolidine lies in its use as an intermediate for constructing more complex molecules, often destined for biological evaluation. The presence of a bromine atom on the phenyl ring is particularly significant, as it provides a handle for transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the bromine atom can be readily displaced or transformed using methodologies like the Suzuki, Heck, or Buchwald-Hartwig reactions to introduce new aryl, alkyl, or amino substituents. The 2-fluoro substituent offers an additional layer of complexity and utility. The carbon-fluorine bond is generally more stable than the carbon-bromine bond, allowing for selective reactions at the bromine position while leaving the fluorine intact. beilstein-journals.org This differential reactivity is a key feature in multi-step syntheses.

Research has demonstrated the feasibility of such transformations on related bromo-fluoro aromatic systems. In a study on 5-bromo-2-fluorobenzofuran, the C-Br bond was selectively coupled with an arylboronic acid using a palladium catalyst, leaving the C-F bond untouched. beilstein-journals.org This principle is directly applicable to this compound, allowing for the synthesis of a diverse array of derivatives.

| Catalyst | Reactant | Product | Yield | Reference |

| Palladium Catalyst | 5-bromo-2-fluorobenzofuran | 2-fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran | 95% | beilstein-journals.org |

This table demonstrates the selective reactivity of the C-Br bond in a related bromo-fluoro aromatic compound, a principle applicable to this compound.

Application in Convergent and Divergent Synthetic Strategies

The distinct reactivity of the functional groups in this compound makes it an ideal component for both convergent and divergent synthetic strategies.

In a divergent synthesis , this compound can serve as a common precursor to a library of related compounds. Starting from this single intermediate, a variety of substituents can be introduced at the 5-position via cross-coupling reactions. Further diversification could potentially be achieved by targeting the 2-fluoro position under more forcing conditions or by manipulating the pyrrolidine (B122466) ring. This strategy is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For example, a library of compounds could be generated by reacting the bromo-intermediate with a range of boronic acids. uzh.chresearchgate.netnih.govresearchgate.net

| Starting Material | Reaction Type | Outcome | Synthetic Strategy |

| This compound | Suzuki Coupling | Introduction of various aryl/heteroaryl groups at the 5-position | Divergent Synthesis |

| This compound | Buchwald-Hartwig Amination | Introduction of diverse amine functionalities at the 5-position | Divergent Synthesis |

Precursor for Heterocyclic Scaffolds Beyond Pyrrolidine

While the pyrrolidine ring is a stable and common feature in many bioactive molecules, the N-benzoyl pyrrolidine core within this compound can be chemically manipulated to generate different heterocyclic or acyclic structures. Recent advances in synthetic methodology have shown that the C-N bonds of unstrained cyclic amines like pyrrolidine can be cleaved under specific catalytic conditions. researchgate.netresearchgate.net

For example, strategies involving Lewis acid and photoredox catalysis have been developed for the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines. researchgate.net This "skeletal remodeling" can transform the pyrrolidine framework into linear amino-alcohols or other amine derivatives. researchgate.netresearchgate.net Applying such methods to derivatives of this compound could unlock novel scaffolds where the functionalized aromatic ring is appended to a different type of nitrogen-containing structure.

Furthermore, ring-expansion cascades of related systems, such as the transformation of cinnamylaziridines into functionalized pyrrolidines, highlight the broader possibilities of rearranging five-membered rings into other cyclic systems. rsc.org While direct examples for this compound are not prominent in the literature, the fundamental reactivity of the N-acyl pyrrolidine moiety suggests its potential as a precursor to a wider range of heterocyclic systems.

| Reaction Type | Starting Motif | Resulting Structure | Potential Application | Reference |

| Reductive C-N Bond Cleavage | N-Benzoyl Pyrrolidine | Linear N-Benzoyl Amine | Access to acyclic backbones | researchgate.net |

| Skeletal Remodeling | Pyrrolidine | Aziridines, γ-lactones, Tetrahydrofurans | Generation of diverse heterocyclic cores | researchgate.net |

Integration into Polymeric Materials or Supramolecular Assemblies

The chemical structure of this compound contains features that could, in principle, allow for its integration into polymeric materials or supramolecular assemblies. The bromo- and fluoro-substituents on the aromatic ring could participate in halogen bonding, a non-covalent interaction that is increasingly used to direct the assembly of supramolecular structures.

Moreover, the bromo-functionality is a classic handle for polymerization reactions. For example, it could serve as an initiation site for certain types of controlled radical polymerizations or as a monomer component in polycondensation or cross-coupling polymerization reactions. The use of related dihalogenated aromatic compounds, such as 5-bromo-2-fluoropyrimidine, in the synthesis of linear macromolecules has been reported, where sequential cross-coupling reactions at the different halogen sites are employed. ossila.com

However, a review of current scientific literature does not indicate that this compound has been specifically utilized for these applications to date. Its role appears to be predominantly confined to that of a building block for discrete small molecules in the context of drug discovery.

Advanced Analytical Methodologies for Purity Assessment and Quantitative Determination of 1 5 Bromo 2 Fluorobenzoyl Pyrrolidine

Chromatographic Techniques for Separation and Purity Analysis (HPLC, GC, SFC)

The purity of a research compound like 1-(5-Bromo-2-fluorobenzoyl)pyrrolidine is paramount for the integrity of experimental results. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) represent the principal techniques for its separation and purity assessment.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of moderately polar compounds such as N-benzoylpyrrolidine derivatives. A typical method would employ a C18 stationary phase, which provides a hydrophobic environment for the separation of analytes. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components, from polar impurities to the less polar main compound. pensoft.net Detection is commonly achieved using a UV detector, as the benzoyl chromophore in the molecule is expected to absorb UV light. For quantitative analysis, a calibration curve would be constructed by analyzing solutions of a known concentration. researchgate.net The development of a robust HPLC method would involve the optimization of parameters such as mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak shape. researchgate.netresearchgate.net

Gas Chromatography (GC): GC is a suitable technique for the analysis of thermally stable and volatile compounds. Given its molecular weight and structure, this compound is likely amenable to GC analysis, possibly at elevated injector and column temperatures. A mid-polarity capillary column would be a logical starting point for method development to achieve separation from potential impurities. ojp.gov The choice of detector is critical; while a Flame Ionization Detector (FID) offers general-purpose utility, an Electron Capture Detector (ECD) would provide higher sensitivity and selectivity for this halogenated compound.

Supercritical Fluid Chromatography (SFC): SFC is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a "green" alternative to normal-phase HPLC, as it reduces the consumption of organic solvents. SFC can offer unique selectivity and is particularly advantageous for chiral separations. While no specific SFC methods for this compound are documented, its application for the separation of structurally related compounds suggests its potential utility.

Table 1: Postulated Initial HPLC and GC Parameters for Analysis of this compound

| Parameter | HPLC Method | GC Method |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 254 nm | FID or ECD |

| Temperature | 30 °C | Oven: 150°C to 280°C gradient |

| Injection Volume | 10 µL | 1 µL (split injection) |

Hyphenated Techniques (LC-MS, GC-MS) for Trace Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation method with a mass spectrometric detector, are indispensable for the structural elucidation of impurities and the analysis of trace components.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone of modern pharmaceutical analysis, enabling the sensitive detection and identification of impurities. ijprajournal.com For this compound, an LC-MS method would provide not only the retention time of the main peak and any impurities but also their mass-to-charge ratio (m/z). This information is crucial for determining the molecular weight of unknown substances. nih.gov Tandem mass spectrometry (LC-MS/MS) can further fragment the ions to generate a characteristic "fingerprint," which aids in the structural elucidation of impurities, even distinguishing between positional isomers. nih.gov This is particularly valuable for identifying process-related impurities or degradation products that may not be available as reference standards.